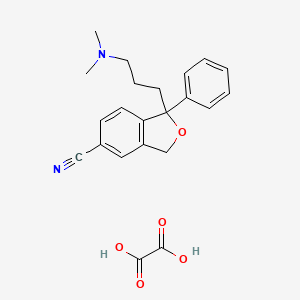

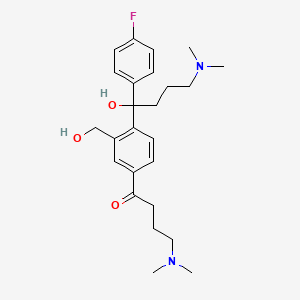

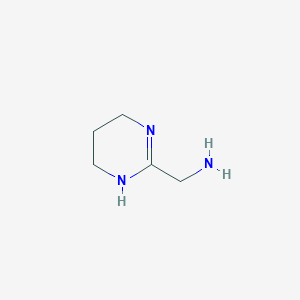

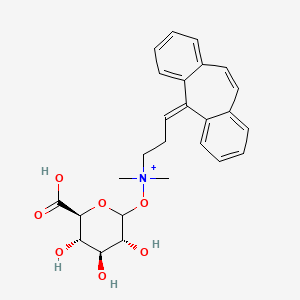

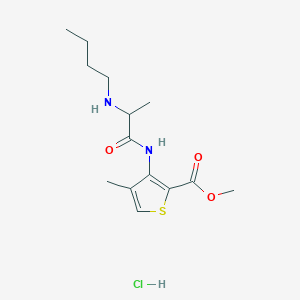

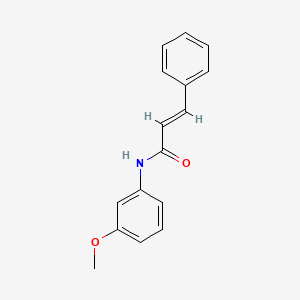

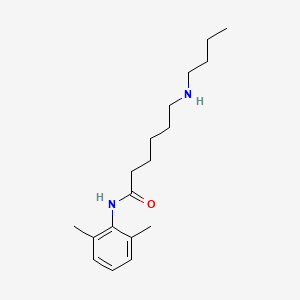

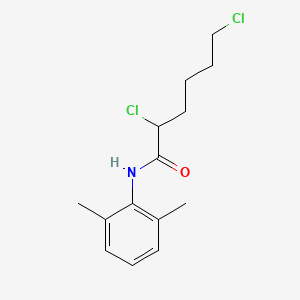

Medetomidine Impurity 10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Medetomidine impurity

Scientific Research Applications

1. Selectivity, Specificity, and Potency as an Alpha 2-Adrenoceptor Agonist Medetomidine is characterized by its high affinity for alpha 2-adrenoceptors, showing significant selectivity and potency compared to other reference agents. It demonstrates a relative alpha 2/alpha 1 selectivity ratio of 1620, which is notably higher than other compounds. Medetomidine's effects were studied in various receptor binding experiments and isolated organs, revealing no affinity or effects on other receptors like beta 1, beta 2, H1, H2, 5-HT1, 5-HT2, muscarine, dopamine, tryptamine, GABA, opiate, and benzodiazepine receptors (Virtanen, Savola, Saano, & Nyman, 1988).

2. Respiratory Effects in Dogs A study investigated the effects of sedative doses of medetomidine on selected respiratory variables in dogs, revealing a change in breathing pattern, reduction in respiratory rate, and increase in thoracic impedance. However, there was no significant change in minute thoracic impedance, indicating a specific respiratory impact of medetomidine without affecting overall minute volume (Pleyers et al., 2020).

3. Antifouling Applications Medetomidine has been explored as a novel antifouling candidate. Its effects on the burrowing bivalve Abra nitida showed a significant decrease in burrowing response and sediment reworking activity, demonstrating potential for antifouling applications. The study also noted the reversibility of these effects, which is relevant for environmental considerations (Bellas, Hilvarsson, Birgersson, & Granmo, 2006).

4. Antifouling Effects on Non-Target Organisms Research on the sublethal effects of medetomidine on juvenile turbot (Psetta maxima) underlines its potential adverse impacts on non-target marine organisms. Significant decreases in respiration frequency and oxygen consumption were observed, along with effects on color adaptation. These findings are critical for assessing the ecological relevance of medetomidine as an antifoulant (Hilvarsson, Halldórsson, & Granmo, 2007).

5. Ophthalmological Impact in Dogs A study focused on the effects of medetomidine and its combination with butorphanol on Schirmer tear test readings in dogs. It was found that sedation with these drugs leads to a significant decrease in tear production, suggesting implications for ophthalmological care in veterinary medicine (Sanchez, Mellor, & Mould, 2006).

properties

CAS RN |

40234-75-2 |

|---|---|

Molecular Formula |

C10H12 |

Molecular Weight |

132.21 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.